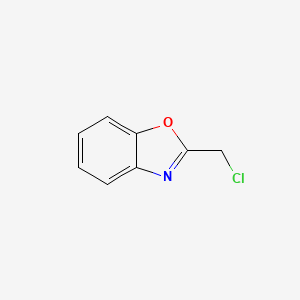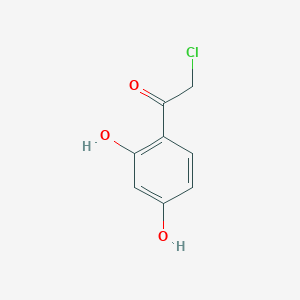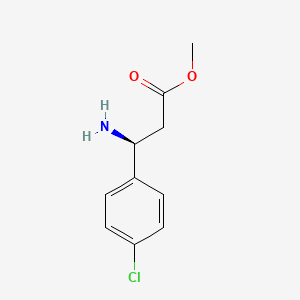
3-Pyridylmethyl isothiocyanate
概要
説明
Synthesis Analysis
The synthesis of 3-Pyridylmethyl isothiocyanate involves a multicomponent reaction using isocyanides, elemental sulfur, and amines . This process can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . The reaction is optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating .Molecular Structure Analysis
The molecular structure of 3-Pyridylmethyl isothiocyanate is derived from the enzymatic hydrolysis of glucosinolates . The structural differences in isothiocyanates lead to differences in lipophilicity and hydrophilicity .Chemical Reactions Analysis
Isothiocyanates, including 3-Pyridylmethyl isothiocyanate, are known to exhibit various chemical reactions. They are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . They also react with primary amines to form thiocarbamyl fluorides and isothiocyanates .Physical And Chemical Properties Analysis
Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates . They exhibit different chemical structures, and these structural differences lead to differences in lipophilicity and hydrophilicity .科学的研究の応用
Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry
3-Pyridyl isothiocyanate is utilized as a derivatization reagent for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). It demonstrates effective reactivity to amines and sensitivity in detection, making it suitable for high-performance chromatographic applications (Santa, 2010).
Synthesis of Hydrogen-Bonding Receptors
3-Pyridyl isothiocyanate is involved in the high-pressure-promoted condensation with aminopyridines. This synthesis process results in N-pyridinothiourea derivatives, which are proposed as building blocks for hydrogen-bonding receptors (Kumamoto et al., 2002).
Lanthanide(III) Chemistry
In lanthanide(III) chemistry, 3-Pyridylmethyl isothiocyanate is used to yield mononuclear and dinuclear complexes. These complexes have potential applications in magnetic materials and photonics (Thiakou et al., 2006).
Chemopreventive Properties
3-Pyridyl isothiocyanate has been studied for its chemopreventive abilities. It is compared with sulforaphane, another isothiocyanate, for its potential in cancer chemoprevention, especially in modulating gene expression related to cancer cell growth (Melchini et al., 2012).
Inhibition of Lung Neoplasia
Studies show that arylalkyl isothiocyanates, such as 3-Pyridylmethyl isothiocyanate, can inhibit lung neoplasia induced by tobacco-specific nitrosamines. This suggests their potential use in lung cancer prevention and treatment (Morse et al., 1989).
Induction of Apoptosis and Caspase-3-Like Protease Activity
Isothiocyanates, including 3-Pyridylmethyl isothiocyanate, can induce apoptosis in cancer cells, potentially offering a mechanism for their chemopreventive functions. This induction involves caspase-3-like activity and may have implications for cancer therapy (Yu et al., 1998).
Coordination Polymers in Chemistry
3-Pyridylmethyl isothiocyanate is used in the synthesis of coordination polymers. These polymers have potential applications in material science due to their unique structural and functional properties (Ntum et al., 2016).
Synthesis of Pyridyl Isothiocyanates
A one-pot preparation method from amines has been developed for pyridyl isothiocyanates, including 3-Pyridylmethyl isothiocyanate. This method is significant for the synthesis of various organic compounds in pharmaceutical and chemical research (Zhang et al., 2014).
Synthesis of Herbicides
3-Pyridylmethyl isothiocyanate has been utilized in the synthesis of novel herbicides. The combination of isothiocyanates with pyrazoles has led to the development of compounds with significant herbicidal activity (Wu et al., 2012).
Single-Molecule Magnet Behavior Enhancement
Research shows the enhancement of single-molecule magnet (SMM) behavior in mononuclear complexes using bis(imino)pyridine pincer ligands along with isothiocyanate ligands, including 3-Pyridylmethyl isothiocyanate. This has implications in the field of magnetic materials and nanotechnology (Jurca et al., 2011).
Safety And Hazards
将来の方向性
Isothiocyanates have been well documented for their antimicrobial activity against foodborne and plant pathogens, but little is known about their antimicrobial properties against human pathogens . Future studies are needed to evaluate the potential use of isothiocyanates to replace or support common antibiotics . A more sustainable isothiocyanate synthesis has also been proposed, which involves the use of sulfur and catalytic amounts of amine bases .
特性
IUPAC Name |
3-(isothiocyanatomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-2-1-3-8-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYDRBQHFQOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190288 | |
| Record name | 3-Pyridylmethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylmethyl isothiocyanate | |
CAS RN |
36810-90-9 | |
| Record name | 3-Picolylisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Isothiocyanatomethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridylmethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ISOTHIOCYANATOMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1PWS1V11M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



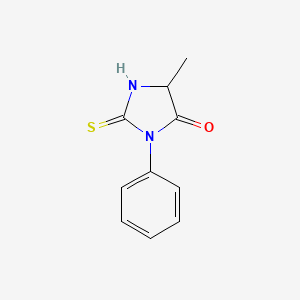

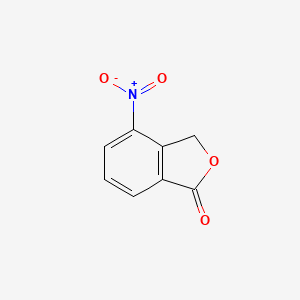

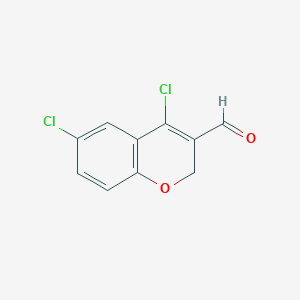


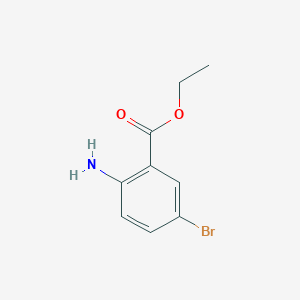
![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)


